molecular formula C17H19BrN2O B6355033 3-(4-Bromophenyl)-7-(methylethyl)-1,4,6,7,8-pentahydrocinnolin-5-one CAS No. 1023504-78-0

3-(4-Bromophenyl)-7-(methylethyl)-1,4,6,7,8-pentahydrocinnolin-5-one

Cat. No. B6355033
CAS RN: 1023504-78-0
M. Wt: 347.2 g/mol
InChI Key: ZDHYYYAZXPORIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-7-(methylethyl)-1,4,6,7,8-pentahydrocinnolin-5-one (hereby referred to as 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one) is a synthetic compound that has recently been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and properties, which give it a wide range of potential uses.

Mechanism of Action

The mechanism of action of 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one is not yet fully understood. However, it is believed that the compound has a direct effect on the cell membrane, which leads to changes in the cell’s metabolism and function. It is also believed that the compound has an indirect effect on the cell’s DNA, which can lead to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory, antioxidant, and antifungal properties. In addition, the compound has been shown to inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one in laboratory experiments include its cost-effectiveness, its stability, and its ability to be easily synthesized. However, the compound does have some limitations. For example, it is not very soluble in water, which can make it difficult to use in some experiments. In addition, the compound is toxic and should be handled with care.

Future Directions

The potential future directions for 4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one include further study of its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further study of the compound’s mechanism of action could lead to the development of more effective treatments for various diseases. Finally, the compound could be used in combination with other compounds to create novel treatments for a variety of conditions.

Synthesis Methods

4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one can be synthesized using a two-step process. The first step involves the reaction of 4-bromophenylboronic acid and 1,4,6,7,8-pentahydrocinnolin-5-one in the presence of a palladium catalyst to form the desired product. The second step involves the addition of methylethyl bromide to the reaction mixture to form the desired compound. This method has been shown to be efficient and cost-effective.

Scientific Research Applications

4-Bromo-7-Methylethyl-Pentahydrocinnolin-5-one has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of oxidative stress on cells, as well as to study the effects of various other compounds on cells. In addition, it has been used to study the effects of various drugs on cells, as well as to study the effects of various compounds on the immune system.

properties

IUPAC Name

3-(4-bromophenyl)-7-propan-2-yl-4,6,7,8-tetrahydro-1H-cinnolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN2O/c1-10(2)12-7-16-14(17(21)8-12)9-15(19-20-16)11-3-5-13(18)6-4-11/h3-6,10,12,20H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHYYYAZXPORIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC2=C(CC(=NN2)C3=CC=C(C=C3)Br)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-7-(methylethyl)-1,4,6,7,8-pentahydrocinnolin-5-one

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